8-Methylnonan-2-one
CAS No.: 64303-47-5
Cat. No.: VC19398733
Molecular Formula: C10H20O
Molecular Weight: 156.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64303-47-5 |
|---|---|
| Molecular Formula | C10H20O |
| Molecular Weight | 156.26 g/mol |
| IUPAC Name | 8-methylnonan-2-one |
| Standard InChI | InChI=1S/C10H20O/c1-9(2)7-5-4-6-8-10(3)11/h9H,4-8H2,1-3H3 |
| Standard InChI Key | QVXVZMFDDPTNBK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCCCCC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
8-Methylnonan-2-one belongs to the class of branched aliphatic ketones, featuring a ten-carbon chain with a ketone functional group at the second position and a methyl branch at the eighth carbon. The IUPAC nomenclature systematically describes this configuration as 8-methylnonan-2-one, while alternative synonyms include 2-nonanone, 8-methyl- and 8-methyl-2-nonanone . The compound’s molecular weight is 156.26 g/mol, derived from its formula C₁₀H₂₀O, and its structure is validated by computational tools such as PubChem’s 2D and 3D conformer models .
The SMILES string CC(C)CCCCCC(=O)C succinctly encodes its topology, highlighting the methyl branch (C(C)C) and ketone group (C(=O)C) . The InChIKey identifier QVXVZMFDDPTNBK-UHFFFAOYSA-N further facilitates digital referencing and database interoperability . Spectroscopic characterization, including mass spectrometry, reveals a base peak at m/z 43, with significant fragments at m/z 59 and 112, indicative of cleavage patterns around the ketone and branched methyl groups .
Natural Occurrence and Biosynthetic Pathways
Botanical Sources
8-Methylnonan-2-one has been isolated from Ruta angustifolia, a perennial herbaceous plant within the Rutaceae family . Known colloquially as “rue,” this species has been utilized in traditional medicine for its purported antispasmodic and anti-inflammatory properties, though the specific pharmacological contributions of 8-methylnonan-2-one remain unelucidated . The compound’s presence in rue essential oils suggests a potential role in plant defense mechanisms, possibly acting as an insect deterrent or antimicrobial agent.
Biosynthetic Considerations
The biosynthesis of branched-chain ketones in plants often involves decarboxylation and oxidation pathways acting on fatty acid precursors. In the case of 8-methylnonan-2-one, a plausible route could entail the β-oxidation of a branched-chain fatty acid, followed by ketogenesis mediated by mitochondrial or peroxisomal enzymes. Alternatively, methyl branching might arise from the incorporation of methylmalonyl-CoA units during polyketide synthesis, though this hypothesis requires experimental validation.
Spectroscopic and Chromatographic Profiling
Mass Spectrometric Analysis
The NIST Mass Spectrometry Data Center provides critical insights into the fragmentation patterns of 8-methylnonan-2-one . Under electron ionization (EI) conditions, the molecular ion (m/z 156) undergoes α-cleavage adjacent to the ketone group, yielding a base peak at m/z 43 (CH₃CO⁺). Secondary fragments at m/z 59 (C₃H₇CO⁺) and m/z 112 (M⁺ – C₃H₈) reflect further decomposition of the branched alkyl chain . These spectral signatures are instrumental in compound identification via gas chromatography-mass spectrometry (GC-MS), particularly in complex botanical extracts.
Future Research Directions
Synthetic Methodology Development
Efforts to synthesize 8-methylnonan-2-one via catalytic ketonization of branched alcohols or alkylation of enolates could enhance its availability for research. Transition-metal-catalyzed C–H activation strategies, particularly those employing palladium or ruthenium complexes, might offer regioselective routes to the branched skeleton.
Biological Activity Screening
High-throughput screening against microbial pathogens, cancer cell lines, and molecular targets (e.g., G-protein-coupled receptors, ion channels) could uncover therapeutic leads. Comparative studies with linear-chain analogs would clarify structure-activity relationships, guiding the design of novel bioactive molecules.
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